

Application Notes and Protocols for TM5275 Sodium Formulation in Animal Studies

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Compound of Interest		
Compound Name:	TM5275 sodium	
Cat. No.:	B611400	Get Quote

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Introduction

TM5275 is a potent and orally bioavailable small-molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1).[1][2][3] PAI-1 is a key regulator of the fibrinolytic system and has been implicated in the pathogenesis of various diseases, including thrombosis, fibrosis, and cancer. [1][4][5] Elevated PAI-1 levels can lead to decreased breakdown of fibrin clots and excessive deposition of extracellular matrix.[2] TM5275 exerts its therapeutic effects by inhibiting PAI-1, thereby enhancing fibrinolysis and preventing the progression of fibrotic processes.[1][6]

For preclinical evaluation in animal models, a stable and homogenous formulation is critical for ensuring accurate and reproducible dosing. **TM5275 sodium** salt, being moderately hydrophobic, is often formulated as a suspension for oral administration.

Carboxymethylcellulose (CMC) is a widely used, safe, and effective vehicle for preparing such suspensions for oral gavage in rodents.[5][7][8][9] These application notes provide detailed protocols for the preparation of a TM5275-CMC suspension, its administration to rodents, and a sample study design for pharmacokinetic analysis.

Materials and Equipment

2.1 Materials:

TM5275 Sodium Salt (MW: 543.97 g/mol)[10]



- Sodium Carboxymethylcellulose (CMC), low viscosity (e.g., 0.5% w/v)[5]
- Sterile, purified water or 0.9% sterile saline
- Weighing paper/boats
- Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses

2.2 Equipment:

- Analytical balance
- Magnetic stirrer and stir bars
- Glass beakers or bottles
- · Graduated cylinders
- Spatulas
- Homogenizer, sonicator, or vortex mixer (recommended for ensuring uniform suspension)
- pH meter (optional)
- Oral gavage needles (stainless steel, ball-tipped, appropriate size for the animal, e.g., 20-22G for mice)
- Syringes (1 mL or appropriate size)
- Animal scale

Experimental ProtocolsProtocol for Preparation of 0.5% CMC Vehicle

This protocol describes the preparation of 100 mL of 0.5% (w/v) CMC vehicle, a commonly used concentration for oral gavage studies.[5]

Weighing: Accurately weigh 0.5 g of sodium CMC powder.



- Dispersion: Add the 0.5 g of CMC powder to approximately 50 mL of sterile water or saline in a beaker with a magnetic stir bar.
- Mixing: Stir the mixture vigorously on a magnetic stirrer. CMC may clump initially. Continue stirring until a uniform, viscous solution is formed. This may take several hours or can be left to stir overnight at room temperature or 4°C to ensure complete hydration.
- Final Volume: Once the CMC is fully dissolved and the solution is homogenous, transfer it to a 100 mL graduated cylinder. Add sterile water or saline to bring the final volume to 100 mL.
- Storage: Store the prepared 0.5% CMC vehicle in a sealed, labeled container at 4°C. It is recommended to prepare this solution fresh, at least weekly.

Protocol for TM5275 Sodium Formulation in 0.5% CMC

This protocol details the preparation of a TM5275 suspension for a target dose of 10 mg/kg in mice, assuming an average mouse weight of 25 g and a dosing volume of 10 mL/kg (0.25 mL per mouse).

Dose Calculation:

- Concentration needed: (Dose in mg/kg) / (Dosing volume in mL/kg) = (10 mg/kg) / (10 mL/kg) = 1.0 mg/mL.
- Total volume needed: Calculate the total volume based on the number of animals plus a small overage (e.g., for 10 mice, prepare at least 3 mL).
- Amount of TM5275 needed (for 5 mL): (1.0 mg/mL) * 5 mL = 5.0 mg.

• Formulation Steps:

- Accurately weigh 5.0 mg of TM5275 sodium salt powder.
- Transfer the powder to a suitable container (e.g., a small glass vial or beaker).
- Add the required volume (5 mL) of the pre-prepared 0.5% CMC vehicle.
- Mix thoroughly using a vortex mixer for 2-3 minutes.

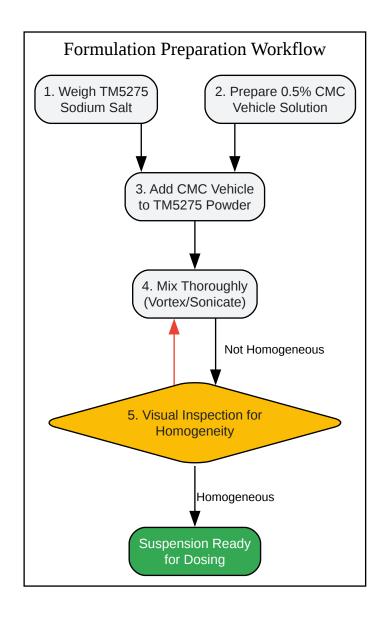






- For improved homogeneity, sonicate the suspension for 5-10 minutes or use a homogenizer until no visible clumps of powder remain. The goal is to create a fine, uniform suspension.
- Visually inspect the suspension for uniformity before each use.
- Stability and Storage:
 - It is best practice to prepare the TM5275 suspension fresh daily.[11]
 - If short-term storage is necessary, store the suspension at 4°C, protected from light.
 Before administration, the suspension must be brought to room temperature and thoroughly re-suspended by vortexing or sonication to ensure dose uniformity.





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Caption: Workflow for preparing the TM5275-CMC suspension.

Protocol for Oral Administration (Gavage) in Mice

- Animal Preparation: Record the body weight of each mouse before dosing to calculate the precise volume to be administered.
- Suspension Preparation: Ensure the TM5275-CMC suspension is at room temperature and has been thoroughly mixed to ensure homogeneity.



- Dose Aspiration: Draw the calculated volume of the suspension into a syringe fitted with an appropriately sized oral gavage needle.
- Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are held
 in a straight line to facilitate the passage of the gavage needle.
- Administration: Insert the gavage needle carefully into the mouth, passing it along one side
 of the mouth towards the esophagus. Advance the needle gently until it reaches the stomach
 (a slight resistance may be felt). Do not force the needle.
- Dosing: Once the needle is correctly positioned, slowly dispense the contents of the syringe.
- Post-Dosing Monitoring: After administration, return the mouse to its cage and monitor it for any signs of distress or adverse reactions.

Data PresentationIn Vivo Dose and Pharmacokinetic Parameters

The following table summarizes representative dosing and pharmacokinetic data gathered from preclinical studies on TM5275 in rodents.



Parameter	Species	Dose	Vehicle	Result	Reference
Antithromboti c Efficacy	Rat	10 mg/kg, p.o.	0.5% CMC Solution	Plasma Concentratio n: 17.5 ± 5.2 μΜ	INVALID- LINK[12]
Antithromboti c Efficacy	Rat	50 mg/kg, p.o.	0.5% CMC Solution	Significantly reduced thrombus weight	INVALID- LINK[12]
Anti-fibrotic Efficacy	Mouse	15 mg/kg/day, p.o.	CMC Suspension	No significant reduction in collagen	INVALID- LINK[2]
Anti-fibrotic Efficacy	Mouse	50 mg/kg/day, p.o.	CMC Suspension	Significantly reduced collagen deposition	INVALID- LINK[2]
Anti-fibrotic Efficacy	Rat	50 or 100 mg/kg/day (in water)	Drinking Water	Dose- dependent attenuation of liver fibrosis	INVALID- LINK[3]

In Vitro Activity

Parameter	Assay System	IC50	Reference
PAI-1 Inhibition	Cell-free assay	6.95 μΜ	INVALID-LINK[13]

Example Pharmacokinetic (PK) Study Design

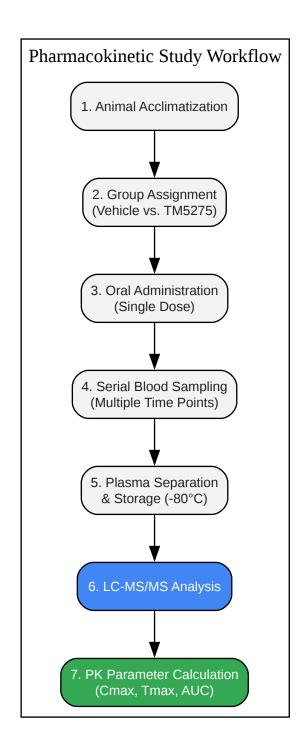
This section outlines a sample PK study in mice to determine key parameters following a single oral dose of TM5275.

- Animals: Male C57BL/6 mice, 8-10 weeks old.
- Groups:



- Group 1: Vehicle control (0.5% CMC), n=3
- Group 2: TM5275 (e.g., 10 mg/kg), n=18 (3 mice per time point)
- Administration: Single oral gavage.
- Sample Collection: Blood samples (e.g., via retro-orbital or tail vein sampling) are collected into tubes containing an anticoagulant (e.g., K2-EDTA) at designated time points.
- Time Points: Pre-dose (0), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.
- Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
- Analysis: TM5275 concentrations in plasma are quantified using a validated LC-MS/MS method.
- Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using non-compartmental analysis software.





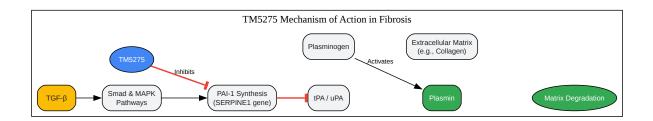
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Caption: Experimental workflow for a typical rodent pharmacokinetic study.

Signaling Pathway



TM5275 inhibits PAI-1, which is a key downstream target of pro-fibrotic signaling pathways, most notably the Transforming Growth Factor-beta (TGF-β) pathway. TGF-β signaling increases the transcription of PAI-1 (gene name: SERPINE1), leading to reduced proteolytic activity and enhanced matrix deposition.[2] By inhibiting PAI-1, TM5275 restores the activity of tissue Plasminogen Activator (tPA) and urokinase Plasminogen Activator (uPA), which promote the conversion of plasminogen to plasmin. Plasmin, in turn, degrades fibrin clots and extracellular matrix components like collagen, counteracting fibrotic processes.[1]



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Caption: Simplified signaling pathway showing the inhibitory action of TM5275.

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